molecular formula C11H8N2O2 B11902763 Methyl 7-cyano-1H-indole-2-carboxylate

Methyl 7-cyano-1H-indole-2-carboxylate

Cat. No.: B11902763
M. Wt: 200.19 g/mol
InChI Key: NNVOWPQMYKYCGM-UHFFFAOYSA-N
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Description

Methyl 7-cyano-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H8N2O2. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyano-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials include 7-cyanoindole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyano-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-cyano-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-cyano-1H-indole-2-carboxylate is unique due to the presence of both the cyano and carboxylate groups on the indole ring. This combination allows for diverse chemical reactivity and potential biological activities. The cyano group enhances the compound’s ability to participate in various chemical reactions, while the carboxylate group increases its solubility and potential for forming hydrogen bonds .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 7-cyano-1H-indole-2-carboxylate

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)9-5-7-3-2-4-8(6-12)10(7)13-9/h2-5,13H,1H3

InChI Key

NNVOWPQMYKYCGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)C#N

Origin of Product

United States

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